Product packaging for Aranidipine, (R)-(Cat. No.:CAS No. 148372-43-4)

Aranidipine, (R)-

Cat. No.: B12741991
CAS No.: 148372-43-4
M. Wt: 388.4 g/mol
InChI Key: NCUCGYYHUFIYNU-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiles

Proton NMR of Aranidipine, (R)- would theoretically resolve the dihydropyridine ring’s deshielded protons (δ 5.0–6.0 ppm) and aromatic protons from the 2-nitrophenyl group (δ 7.5–8.5 ppm). Methyl groups at positions 2 and 6 of the dihydropyridine core would appear as singlets near δ 2.3 ppm, while the oxopropyl chain’s ketone and ester carbonyls could correlate with signals at δ 3.7–4.2 ppm (methoxy) and δ 2.1 ppm (acetone-derived methyl). Carbon-13 NMR would confirm the ketone (≈205 ppm) and ester carbonyls (≈170 ppm).

Infrared (IR) and Raman Vibrational Signatures

IR spectroscopy would detect strong absorptions for the ester carbonyl (≈1730 cm⁻¹) and nitro group asymmetric stretching (≈1520 cm⁻¹). Raman spectroscopy complements IR by highlighting symmetric vibrations, such as the nitro group’s N–O stretch (≈1350 cm⁻¹) and dihydropyridine ring breathing modes (≈1600 cm⁻¹). The methyl groups’ C–H symmetric bends (≈1450 cm⁻¹) and aromatic C=C stretches (≈1580 cm⁻¹) further anchor the structural assignment.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of Aranidipine, (R)- would yield a molecular ion peak at m/z 388 , with fragmentation pathways involving:

  • Loss of the oxopropyl group (m/z 315)
  • Cleavage of ester moieties (m/z 255, 143)
  • Nitro group retention in aromatic fragments (m/z 104). High-resolution MS would differentiate isotopic contributions, affirming the molecular formula.

Table 2: Predicted Major MS Fragments

m/z Fragment Ion
388 [M]⁺
315 [M – C₃H₅O₂]⁺
255 [C₁₃H₁₃N₂O₅]⁺
143 [C₆H₅NO₂]⁺

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT optimizations of Aranidipine, (R)- would minimize the energy conformation, revealing a non-planar dihydropyridine ring puckered by steric interactions between the 2-nitrophenyl group and ester substituents. Bond length analysis would highlight elongated C–N bonds in the nitro group (≈1.48 Å) and shortened C=O bonds in the esters (≈1.21 Å), consistent with resonance stabilization.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital (FMO) analysis would localize the highest occupied molecular orbital (HOMO) on the dihydropyridine ring and nitro group, indicating nucleophilic reactivity sites. The lowest unoccupied molecular orbital (LUMO) would reside on the ester carbonyls, suggesting electrophilic susceptibility. Electron density maps would illustrate charge depletion at the nitro group’s oxygen atoms and accumulation around the ester oxygens, aligning with partial negative charges.

Table 3: Key DFT-Derived Parameters

Parameter Value (Predicted)
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
Band Gap 4.4 eV
Dipole Moment 5.1 Debye

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O7 B12741991 Aranidipine, (R)- CAS No. 148372-43-4

Properties

CAS No.

148372-43-4

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

IUPAC Name

3-O-methyl 5-O-(2-oxopropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m1/s1

InChI Key

NCUCGYYHUFIYNU-QGZVFWFLSA-N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aranidipine, ®- involves several steps. One common method includes the addition of propargyl alcohol and ethylene glycol, followed by a series of reactions to form the final product . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of Aranidipine, ®- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Aranidipine, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Aranidipine, ®- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Aranidipine, ®- involves the inhibition of L-type calcium channels. This inhibition decreases intracellular calcium levels, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation. The compound also acts as a selective alpha2-adrenoreceptor antagonist, further contributing to its vasodilatory effects .

Comparison with Similar Compounds

Pharmacokinetic (PK) Profiles

Parameter Aranidipine (Racemate) Amlodipine Nifedipine Azelnidipine
Bioavailability Linear PK up to 20 mg ~64-90% ~45-56% ~15-20%
Tmax (h) 6–8 (sustained-release) 6–12 0.5–2 (IR) 3–4
t1/2 (h) ~15–20 30–50 2–5 (IR) ~64
Metabolism CYP3A4 CYP3A4 CYP3A4 CYP3A4
Active Metabolites M-1(α), M-1(β) None significant None significant Dehydroazelnidipine

Key Findings :

  • Aranidipine’s sustained-release formulation ensures prolonged Tmax and t1/2, comparable to Amlodipine but shorter than Azelnidipine .
  • Unlike Nifedipine (rapid-release), Aranidipine’s metabolites contribute to sustained vasodilation via slow dissociation from calcium channels .

Pharmacodynamic (PD) and Efficacy

Blood Pressure Reduction
  • Aranidipine vs. Amlodipine : In a 10-week RCT, Aranidipine (5–10 mg/d) reduced BP less effectively than Amlodipine (5–10 mg/d) (P < 0.01). Trough/peak ratios for diastolic BP were comparable (0.57 vs. 0.68, P = 0.119) .
Metabolite Contributions
  • M-1(α) and M-1(β) require triple the dose of Aranidipine to match nifedipine’s vasodilatory effect in dogs. Their slow dissociation rates (Kd > parent drug) prolong activity but reduce Ca²⁺ uptake inhibition potency .

Key Findings :

  • Aranidipine’s AE profile is milder than Amlodipine’s edema risk and Nifedipine’s reflex tachycardia .
  • Both Aranidipine and Amlodipine lack adverse metabolic effects, making them suitable for diabetic patients .

Unique Characteristics

  • Enantiomeric Composition : The (R)-enantiomer is pharmacologically less active than the (S)-form, but its inclusion in the racemic mixture may influence PK parameters like metabolite formation .
  • T-Type Channel Blockade : Unlike Amlodipine (L-type selective), Aranidipine’s T-type inhibition may benefit renal and coronary circulation, though clinical evidence is pending .

Q & A

Basic Research Question

  • Radioligand displacement assays : Use [³H]-isradipine or [³H]-nitrendipine in vascular smooth muscle cell membranes. Normalize results to protein concentration and validate with negative controls (e.g., S-enantiomer) .
  • Electrophysiological studies : Patch-clamp techniques on transfected HEK293 cells expressing Cav1.2 channels. Report voltage protocols and inhibition curves (IC₅₀) .

How can I reconcile conflicting data on Aranidipine, (R)-'s vasodilatory efficacy across different vascular beds?

Advanced Research Question
Contradictions may stem from tissue-specific receptor isoforms or experimental design. Mitigate this by:

  • Tissue sourcing : Use paired samples (e.g., coronary vs. mesenteric arteries) from the same animal model to control for biological variability .
  • Dose-response standardization : Apply the Hill equation to compare EC₅₀ values and assess statistical power (α=0.05, β=0.2) .
  • Meta-analysis : Synthesize data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

What analytical frameworks validate the enantiomeric stability of Aranidipine, (R)- under physiological conditions?

Basic Research Question

  • Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C. Monitor racemization via circular dichroism (CD) or polarimetry over 24 hours .
  • Kinetic analysis : Calculate rate constants (k) for racemization and model activation energy (Ea) using the Arrhenius equation .

How should I design a study to compare Aranidipine, (R)-'s off-target effects against other dihydropyridines?

Advanced Research Question

  • Target profiling : Use high-throughput screening (e.g., CEREP panel) to assess selectivity across 50+ GPCRs, ion channels, and kinases. Report % inhibition at 10 μM .
  • Systems pharmacology : Build a quantitative systems toxicology (QST) model integrating transcriptomic data from human cardiomyocytes .

What statistical approaches are recommended for analyzing Aranidipine, (R)-'s dose-dependent toxicity in preclinical models?

Basic Research Question

  • Dose-toxicity modeling : Fit data to a sigmoidal Emax model using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals for LD₅₀ .
  • Survival analysis : Apply Kaplan-Meier curves with log-rank tests for time-to-event data (e.g., arrhythmia onset) .

How can I ensure reproducibility in synthesizing Aranidipine, (R)- with high enantiomeric excess (ee)?

Basic Research Question

  • Chiral synthesis protocols : Document catalyst loading (e.g., 10 mol% (R)-BINAP), reaction temperature (±1°C), and purification steps (e.g., recrystallization solvent ratios) .
  • Quality control : Provide raw NMR/CD spectra in appendices, including integration values for ee calculation .

What in silico strategies predict Aranidipine, (R)-'s binding modes to mutant calcium channels?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS with lipid-embedded Cav1.2 homology models. Run simulations ≥100 ns and analyze RMSD/RMSF plots .
  • Free energy calculations : Apply MM-PBSA/GBSA to compare binding affinities for wild-type vs. gain-of-function mutants (e.g., Cav1.2-LQT8 variant) .

How do I address ethical considerations when testing Aranidipine, (R)- in animal models of hypertension?

Basic Research Question

  • 3Rs compliance : Justify animal numbers via power analysis and include humane endpoints (e.g., 20% weight loss threshold) .
  • IACUC protocols : Reference approved guidelines (e.g., NIH OLAW) for surgical procedures and analgesia .

What criteria determine the inclusion of Aranidipine, (R)- data in meta-analyses of calcium channel blockers?

Advanced Research Question

  • PRISMA adherence : Use a flow diagram to report study screening (e.g., exclude studies with <90% enantiomeric purity) .
  • Risk of bias assessment : Apply SYRCLE’s tool for animal studies to evaluate randomization, blinding, and outcome reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.